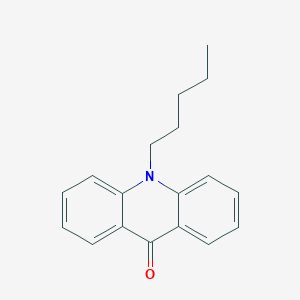
10-Pentyl-10H-acridin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Pentyl-10H-acridin-9-one, also known as pentylacridone, is a synthetic organic compound that belongs to the class of acridone derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of 10-Pentyl-10H-acridin-9-one is not fully understood. It is believed that the compound interacts with biological systems through hydrogen bonding, π-π stacking, and electrostatic interactions. The fluorescent properties of the compound are attributed to its ability to undergo an excited-state intramolecular proton transfer (ESIPT) reaction.
Biochemical and Physiological Effects:
10-Pentyl-10H-acridin-9-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of enzymes such as acetylcholinesterase. It has also been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10-Pentyl-10H-acridin-9-one has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. It has a high molar extinction coefficient and a high quantum yield, making it an excellent fluorescent probe. However, the compound has some limitations, such as its limited solubility in water and its potential toxicity to living organisms.
Direcciones Futuras
There are several future directions for the research and development of 10-Pentyl-10H-acridin-9-one. One potential direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the exploration of new applications of the compound in fields such as drug discovery, materials science, and biotechnology. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of 10-Pentyl-10H-acridin-9-one.
Métodos De Síntesis
The synthesis of 10-Pentyl-10H-acridin-9-one involves the reaction of 3,6-dimethyl-4-pentenal with 2-aminobenzoic acid in the presence of a strong acid catalyst. The reaction proceeds through a condensation reaction and produces 10-Pentyl-10H-acridin-9-one as the final product. The purity of the synthesized compound can be improved by recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
10-Pentyl-10H-acridin-9-one has been extensively used in scientific research due to its unique properties, such as its fluorescent properties and its ability to interact with biological systems. It has been used as a fluorescent probe to study the binding and interaction of small molecules, proteins, and nucleic acids. It has also been used as a photosensitizer in photodynamic therapy, a technique used to treat cancer and other diseases.
Propiedades
Número CAS |
73302-52-0 |
|---|---|
Nombre del producto |
10-Pentyl-10H-acridin-9-one |
Fórmula molecular |
C18H19NO |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
10-pentylacridin-9-one |
InChI |
InChI=1S/C18H19NO/c1-2-3-8-13-19-16-11-6-4-9-14(16)18(20)15-10-5-7-12-17(15)19/h4-7,9-12H,2-3,8,13H2,1H3 |
Clave InChI |
XYSQZPJSCLOQAT-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
SMILES canónico |
CCCCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187322.png)
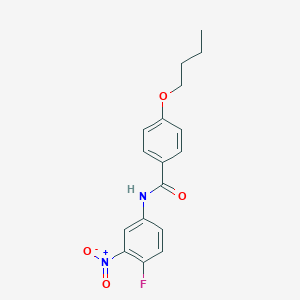
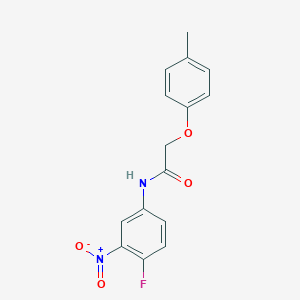
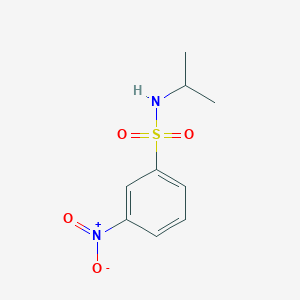
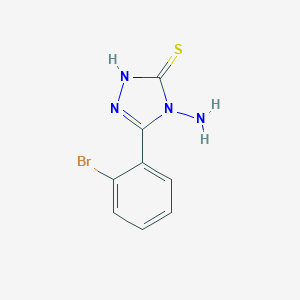
![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-5-yl)phenyl]methyl]hydrazinyl]-3-methylsulfanyl-1-oxopropan-2-yl]carbamate](/img/structure/B187334.png)
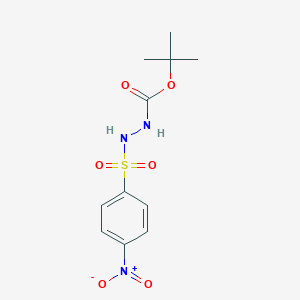
![Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187336.png)
![N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B187337.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B187339.png)
![n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B187341.png)
![N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B187343.png)
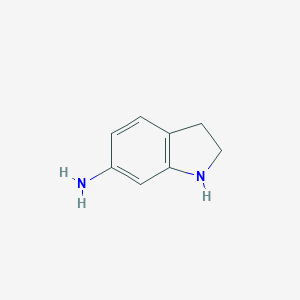
![Benzamide, 3,4,5-trimethoxy-N-[[(3-nitrophenyl)amino]thioxomethyl]-](/img/structure/B187346.png)